N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide
Description
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:
- A 1H-indole core substituted at the 3-position with a sulfanyl group linked to a carbamoyl methyl moiety.
- A 4-fluorophenylmethyl group attached to the carbamoyl nitrogen.
- An ethyl chain bridging the indole’s 1-position to a thiophene-2-carboxamide terminal group.
This compound’s design integrates pharmacophores known for targeting enzymes and receptors associated with inflammation, oncology, and metabolic disorders. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene carboxamide may contribute to π-π stacking interactions in binding pockets .
Properties
IUPAC Name |
N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c25-18-9-7-17(8-10-18)14-27-23(29)16-32-22-15-28(20-5-2-1-4-19(20)22)12-11-26-24(30)21-6-3-13-31-21/h1-10,13,15H,11-12,14,16H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDFGKWVYMBLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the indole moiety and the fluorophenyl group. Key steps include:
Formation of Thiophene-2-carboxamide: This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of Indole Moiety: The indole ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biological Applications
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies suggest that the presence of the fluorophenyl group enhances the compound's potency against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Properties
Compounds containing thiophene and indole rings have been reported to possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry explored various indole derivatives for their anticancer activity, highlighting structural modifications that enhance efficacy against specific cancer types .
- Inflammation Inhibition : Research published in Pharmacology Reports demonstrated that certain thiophene-containing compounds could significantly reduce inflammation markers in animal models of arthritis, suggesting a pathway for therapeutic development .
Mechanism of Action
The mechanism of action of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the indole moiety may participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Cores
- Structure : 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide.
- Key Differences :
- Replaces the thiophene carboxamide with a sulfonamide group.
- Substitutes the 4-fluorophenylmethyl with a 4-chlorobenzoyl and 5-methoxy group on the indole.
- Implications : The sulfonamide and trifluoromethyl groups may enhance selectivity for COX-2 inhibition but reduce blood-brain barrier penetration compared to the target compound’s carboxamide and fluorophenyl groups .
- Structure : Similar to Compound 31 but with a 4-(trifluoromethoxy)phenylsulfonyl group.
- However, its bulkiness may limit solubility relative to the target compound’s compact fluorophenyl group .
Thiophene Carboxamide Derivatives
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ():
- Structure: Thiophene-3-carboxamide with a methylphenylimino group and chlorophenyl substitution.
- The chlorophenyl group may confer stronger halogen bonding but lower metabolic stability than fluorophenyl .
N-(3-{[(4-fluorophenyl)methyl]carbamoyl}-4-[4-(4-methylbenzoyl)-1,4-diazepan-1-yl]phenyl)thiophene-2-carboxamide ():
- Structure : Shares the thiophene-2-carboxamide and fluorophenylmethyl groups but incorporates a diazepane ring.
- Key Differences : The diazepane moiety introduces conformational flexibility, which may improve binding to allosteric sites in GPCRs. However, this could increase off-target effects compared to the rigid indole-ethyl linker in the target compound .
Triazole and Sulfanyl-Containing Analogues
N-[(5-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL)methyl]thiophene-2-carboxamide ():
- Structure : Features a triazole ring instead of indole, with a sulfanyl-ethyl linker.
- Key Differences: The triazole’s polarity may enhance solubility but reduce membrane permeability.
Quantitative Comparison of Molecular Properties
Biological Activity
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, an indole moiety, and a fluorophenyl group, which contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 393.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation. For instance, it may act as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), leading to reduced inflammatory responses .
- Receptor Modulation : It potentially modulates G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting that the presence of the indole and thiophene moieties enhances anticancer activity .
Anti-inflammatory Effects
In preclinical studies, the compound exhibited potent anti-inflammatory properties by inhibiting the release of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound significantly reduces cell viability in cancer cell lines such as A431 and HT29, indicating its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, supporting its efficacy in vivo.
Comparative Biological Activity Table
| Compound | Target | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Jurkat Cells | 1.61 | Enzyme Inhibition |
| Related Compound A | A431 Cells | 1.98 | Enzyme Inhibition |
| Related Compound B | HT29 Cells | <10 | Receptor Modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
